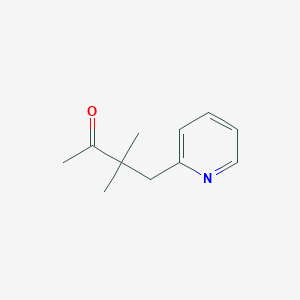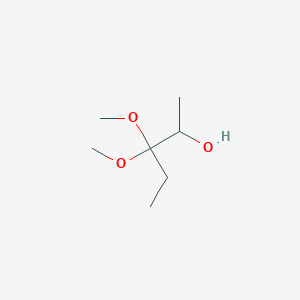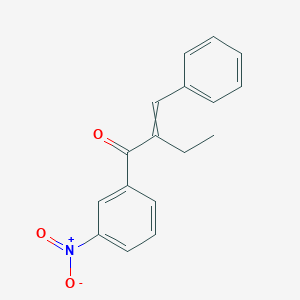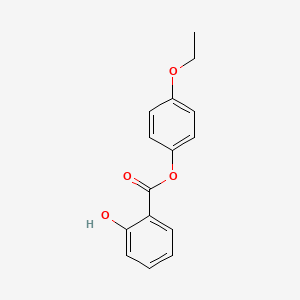
Carbanylium;chromium
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Carbanylium;chromium is a compound that involves the coordination of a carbanylium ion with a chromium center. Chromium, a transition metal, is known for its various oxidation states and its ability to form complex compounds. The unique properties of this compound make it an interesting subject of study in various fields of chemistry and material science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Carbanylium;chromium can be synthesized through several methods. One common approach involves the reaction of chromium hexacarbonyl with a carbanylium ion source under controlled conditions. The reaction typically requires an inert atmosphere and a solvent such as tetrahydrofuran (THF) to stabilize the intermediate complexes .
Industrial Production Methods
Industrial production of this compound often involves the use of high-temperature vacuum methods or electrochemical processes. These methods ensure the purity and stability of the compound, which is crucial for its applications in various industries .
Análisis De Reacciones Químicas
Types of Reactions
Carbanylium;chromium undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to higher oxidation states of chromium.
Reduction: Reduction reactions can convert it to lower oxidation states.
Substitution: Ligand substitution reactions where the carbanylium ion can be replaced by other ligands.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield chromium(VI) compounds, while reduction can produce chromium(II) complexes .
Aplicaciones Científicas De Investigación
Carbanylium;chromium has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in various organic reactions, including polymerization and hydrogenation.
Medicine: Research is ongoing to explore its potential use in medical imaging and as a therapeutic agent.
Industry: This compound is used in the production of high-performance materials, including coatings and alloys.
Mecanismo De Acción
The mechanism by which carbanylium;chromium exerts its effects involves the coordination of the carbanylium ion to the chromium center. This coordination alters the electronic structure of the chromium, enabling it to participate in various catalytic and redox processes. The molecular targets and pathways involved include interactions with other metal centers and organic substrates .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to carbanylium;chromium include:
Chromium hexacarbonyl: A well-known chromium complex with carbonyl ligands.
Chromium(III) acetate: Another chromium complex with acetate ligands.
Uniqueness
What sets this compound apart from these similar compounds is its unique coordination with the carbanylium ion. This coordination imparts distinct electronic and catalytic properties, making it particularly useful in specialized applications .
Propiedades
Número CAS |
89612-53-3 |
|---|---|
Fórmula molecular |
CH3Cr+ |
Peso molecular |
67.031 g/mol |
Nombre IUPAC |
carbanylium;chromium |
InChI |
InChI=1S/CH3.Cr/h1H3;/q+1; |
Clave InChI |
CGJJQPRKMTVTQR-UHFFFAOYSA-N |
SMILES canónico |
[CH3+].[Cr] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![[4-(2-Methylpropane-2-sulfonyl)butoxy]benzene](/img/structure/B14377603.png)

![2-[(Benzylsulfanyl)methyl]-4-nitro-1H-benzimidazole](/img/structure/B14377612.png)
![2,2'-Disulfanediylbis[4-(propan-2-yl)phenol]](/img/structure/B14377626.png)

![Methyl [5-(11-bromoundecyl)thiophen-2-yl]acetate](/img/structure/B14377634.png)




![Methyl 2-[2-(pyrrolidin-1-yl)ethenyl]pyrrolidine-1-carboxylate](/img/structure/B14377651.png)

